molecular formula C19H16N2O4S2 B2500472 (Z)-4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid CAS No. 853903-82-9

(Z)-4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid

Cat. No. B2500472
CAS RN: 853903-82-9
M. Wt: 400.47
InChI Key: RGQMJIUVVRZKCN-SXGWCWSVSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids. This reaction yields (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, which exist in the enamino keto form in solutions. These compounds can undergo cyclization under the influence of acetic anhydride to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates .

Molecular Structure Analysis

The molecular structure of a related compound, 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate, has been characterized. The structure is essentially planar with a 5-benzylidene-thiazolidine moiety. The 4-aminobenzoic acid fragment is inclined at an angle of 76.23° relative to the thiazolidine ring. In the crystal, benzoic acid molecules are arranged in layers, held together by hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The chemical reactions of these compounds are not explicitly detailed in the provided papers. However, based on the functional groups present in the related compounds, it can be inferred that they may undergo typical reactions associated with benzylidene-thiazolidines, such as nucleophilic addition or substitution at the carbonyl group, and hydrogen bonding interactions due to the presence of hydroxy and carboxy groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of the specific compound are not described in the provided papers. However, the related compound's crystal structure suggests that it has the ability to form hydrogen bonds and engage in π-π stacking interactions, which could influence its solubility, melting point, and other physical properties. The planarity of the molecule and the presence of aromatic rings also suggest that it may have significant UV-Visible absorbance, which could be relevant for spectroscopic analysis .

Scientific Research Applications

Anticancer Activity Evaluation

The synthesis and evaluation of 4-thiazolidinones containing a benzothiazole moiety have demonstrated anticancer activity. Specific compounds among these derivatives have shown significant anticancer activity against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Notably, compounds have been identified for their promising efficacy in inhibiting cancer cell growth, highlighting the potential of these derivatives in cancer research (Havrylyuk et al., 2010).

Antimicrobial and Anticancer Potential

A novel series of 4-thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. This study revealed significant antimicrobial activity against various pathogens and identified compounds with potent anticancer properties. The research underscores the dual therapeutic potential of these derivatives, offering insights into their application in treating microbial infections and cancer (Deep et al., 2016).

Corrosion Inhibition

Research on benzothiazole derivatives has extended into the field of corrosion science, demonstrating their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These studies have shown that such compounds can significantly protect materials from corrosion, suggesting their application in industrial processes to enhance the longevity and durability of metals (Hu et al., 2016).

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have been explored, with a focus on synthesizing compounds with potential efficacy against various bacterial and fungal strains. This research has contributed to the understanding of the antimicrobial capabilities of these derivatives, offering a foundation for developing new antimicrobial agents (PansareDattatraya & Devan, 2015).

Synthesis for Diverse Applications

The flexibility in the synthesis of thiazolidin-4-one derivatives has been highlighted, demonstrating the capacity to generate a wide range of compounds with varied biological activities. This adaptability underscores the potential of these derivatives in multiple scientific and industrial applications, from pharmaceuticals to materials science (Roman, 2013).

properties

IUPAC Name

4-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-20(2)12-5-3-11(4-6-12)9-16-17(23)21(19(26)27-16)13-7-8-14(18(24)25)15(22)10-13/h3-10,22H,1-2H3,(H,24,25)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQMJIUVVRZKCN-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid

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